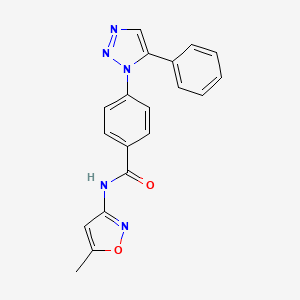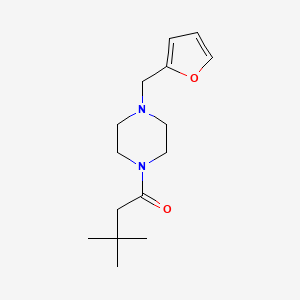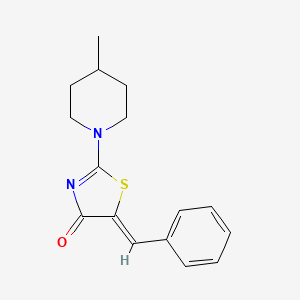
N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
描述
N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide, also known as MIB-1, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. MIB-1 belongs to the class of 5-HT6 receptor antagonists and has been studied for its potential to treat various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
作用机制
N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The 5-HT6 receptor is involved in the regulation of various neurotransmitters, including serotonin, dopamine, and acetylcholine, which are important for cognitive function and memory. By blocking the 5-HT6 receptor, N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide increases the release of these neurotransmitters, leading to improved cognitive function and memory.
Biochemical and physiological effects:
N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on cognitive function and memory, N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been shown to reduce inflammation in the brain, which is a hallmark of many neurological disorders. N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide in lab experiments is its high selectivity for the 5-HT6 receptor. This allows researchers to specifically target this receptor and study its effects on cognitive function and memory. However, one of the limitations of using N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been shown to have poor bioavailability in animal models, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for the research of N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, researchers are interested in developing more potent and selective 5-HT6 receptor antagonists that can be used in clinical settings. Finally, there is a need for further research into the mechanisms of action of N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide and its effects on various neurotransmitters and signaling pathways in the brain.
科学研究应用
N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the main areas of research has been its potential use in the treatment of Alzheimer's disease. N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease by blocking the 5-HT6 receptor. N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has also been studied for its potential use in the treatment of schizophrenia, where it has been shown to reduce psychotic symptoms and improve cognitive function. Additionally, N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been studied for its potential use in the treatment of depression, where it has been shown to enhance the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs).
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(5-phenyltriazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-11-18(22-26-13)21-19(25)15-7-9-16(10-8-15)24-17(12-20-23-24)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVDKCHAJGGJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-anilino-6,6-dimethyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl)benzamide](/img/structure/B4724524.png)
![ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4724532.png)
![2-hydroxy-3a-(4-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4724537.png)
![N-1-adamantyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4724545.png)
![1-(3-{[8-methoxy-2-(trichloromethyl)-4-quinazolinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B4724546.png)

![ethyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4724561.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4724567.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4724568.png)

![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4724594.png)

![5-[(5-bromo-2-thienyl)methylene]-1-(3,5-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4724615.png)
![8-{2-[2-(2-allyl-6-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4724618.png)